Superior CYP2A6 Inhibitory Potency of DLCI-1 Compared to Methoxsalen and CBD
DLCI-1 demonstrates significantly greater potency in inhibiting CYP2A6 than other well-known inhibitors. In recombinant enzyme assays, DLCI-1 exhibits an IC50 of 0.017 μM, which is substantially lower than the IC50 of methoxsalen (0.47–1.27 μM) and cannabidiol (CBD, IC50 4.4 μM) [1] [2] [3]. This represents a 28- to 75-fold increase in potency relative to methoxsalen and an approximately 259-fold increase relative to CBD.
| Evidence Dimension | CYP2A6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.017 μM (17 nM) |
| Comparator Or Baseline | Methoxsalen: 0.47–1.27 μM; CBD: 4.4 μM |
| Quantified Difference | DLCI-1 is 28-75x more potent than methoxsalen, and 259x more potent than CBD. |
| Conditions | Recombinant CYP2A6 enzyme assay. |
Why This Matters
Higher potency allows for lower effective doses in experimental models, reducing the risk of off-target effects and compound-related toxicity.
- [1] Deng, J., et al. (2025). Inhibition of CYP2A6-Mediated Nicotine Metabolism: A Potential Strategy for Smoking Cessation Therapy (Review). The Journal of Pharmacology and Experimental Therapeutics. View Source
- [2] Sridar, C., et al. (2013). Synthetic models related to methoxalen and menthofuran -- CYP2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Drug Metabolism and Pharmacokinetics, 28(4), 336-343. View Source
- [3] Stout, S.M., & Cimino, N.M. (2014). Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metabolism Reviews, 46(1), 86-95. (and data from NCBI Table 1) View Source
